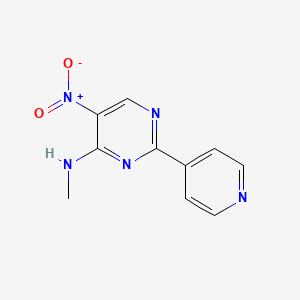![molecular formula C16H22Cl2N2O4 B2607684 3-[(2,6-dichlorophenyl)carbamoyl]-2-{[3-(propan-2-yloxy)propyl]amino}propanoic acid CAS No. 1047981-15-6](/img/structure/B2607684.png)
3-[(2,6-dichlorophenyl)carbamoyl]-2-{[3-(propan-2-yloxy)propyl]amino}propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2,6-dichlorophenyl)carbamoyl]-2-{[3-(propan-2-yloxy)propyl]amino}propanoic acid is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a carbamoyl group, and a propanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,6-dichlorophenyl)carbamoyl]-2-{[3-(propan-2-yloxy)propyl]amino}propanoic acid typically involves multiple steps, starting with the preparation of the dichlorophenyl carbamoyl intermediate. This intermediate is then reacted with a propylamine derivative under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process is optimized to minimize waste and maximize yield, often employing advanced purification techniques such as chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(2,6-dichlorophenyl)carbamoyl]-2-{[3-(propan-2-yloxy)propyl]amino}propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-[(2,6-dichlorophenyl)carbamoyl]-2-{[3-(propan-2-yloxy)propyl]amino}propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-[(2,6-dichlorophenyl)carbamoyl]-2-{[3-(propan-2-yloxy)propyl]amino}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The pathways involved often include signal transduction mechanisms and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **3-[(2,6-dichlorophenyl)carbamoyl]-2-{[3-(propan-2-yloxy)propyl]amino}propanoic acid methyl ester
- **this compound ethyl ester
Uniqueness
Compared to its similar compounds, this compound exhibits unique properties due to the presence of the propanoic acid moiety, which can influence its solubility, reactivity, and biological activity. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Eigenschaften
IUPAC Name |
4-(2,6-dichloroanilino)-4-oxo-2-(3-propan-2-yloxypropylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22Cl2N2O4/c1-10(2)24-8-4-7-19-13(16(22)23)9-14(21)20-15-11(17)5-3-6-12(15)18/h3,5-6,10,13,19H,4,7-9H2,1-2H3,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPCGRHSYUTDJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(CC(=O)NC1=C(C=CC=C1Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
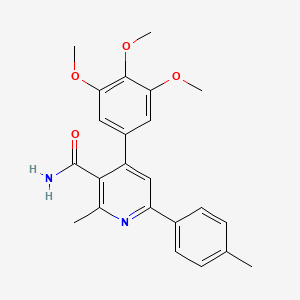
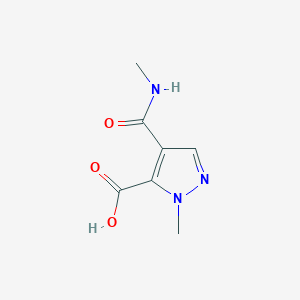
![N'-[(4-chlorophenyl)methyl]-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide](/img/structure/B2607603.png)
![2-(4-methylpiperazin-1-yl)-N-(tricyclo[4.3.1.1(3,8)]undecan-1-ylmethyl)acetamide hydrochloride](/img/structure/B2607606.png)
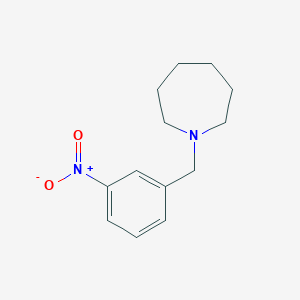
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2607611.png)
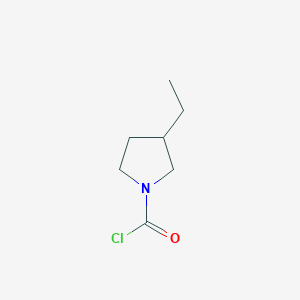
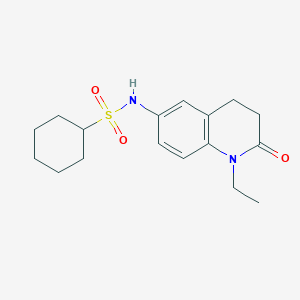
![2-[(2-Oxo-2-piperidin-1-ylethyl)-prop-2-ynylamino]acetonitrile](/img/structure/B2607614.png)
![5-acetamido-N-(thiophen-2-ylmethyl)pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2607615.png)
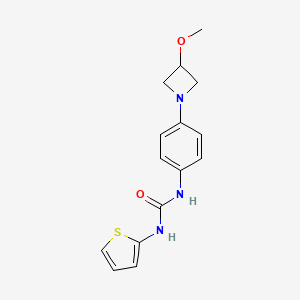
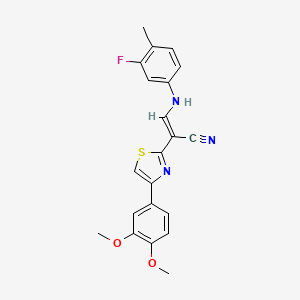
![(2E)-1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]-3-phenylprop-2-en-1-one](/img/structure/B2607621.png)
